molecular formula C11H14N6 B14403032 6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 89445-03-4

6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14403032
CAS No.: 89445-03-4
M. Wt: 230.27 g/mol
InChI Key: FGLVESCDKXGYAK-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a triazine ring, which is further substituted with dimethylamino groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with dimethylamine and cyanuric chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted triazine compounds .

Scientific Research Applications

6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
  • 2-(4-Aminophenyl)benzothiazole
  • 4-Aminophenyl)arsonic acid

Uniqueness

Compared to similar compounds, 6-(4-Aminophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine stands out due to its unique triazine ring structure and the presence of dimethylamino groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

89445-03-4

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

6-(4-aminophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H14N6/c1-17(2)11-15-9(14-10(13)16-11)7-3-5-8(12)6-4-7/h3-6H,12H2,1-2H3,(H2,13,14,15,16)

InChI Key

FGLVESCDKXGYAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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